N-Methyl-4-benzyloxy-2-methylaniline

organic synthesis high-temperature reactions process chemistry

N-Methyl-4-benzyloxy-2-methylaniline (CAS 417724-34-6, molecular formula C₁₅H₁₇NO, molecular weight 227.30 g/mol) is a tertiary aniline derivative distinguished by the simultaneous presence of N-methyl, 2-methyl, and 4-benzyloxy substituents on the aromatic ring. It belongs to the broader class of benzyloxyaniline intermediates employed in medicinal chemistry and agrochemical research.

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
Cat. No. B7900952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-benzyloxy-2-methylaniline
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2=CC=CC=C2)NC
InChIInChI=1S/C15H17NO/c1-12-10-14(8-9-15(12)16-2)17-11-13-6-4-3-5-7-13/h3-10,16H,11H2,1-2H3
InChIKeyVKYLYMLPQVVWOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-4-benzyloxy-2-methylaniline: A Differentiated Trisubstituted Aniline Building Block for Pharmaceutical and Agrochemical Synthesis


N-Methyl-4-benzyloxy-2-methylaniline (CAS 417724-34-6, molecular formula C₁₅H₁₇NO, molecular weight 227.30 g/mol) is a tertiary aniline derivative distinguished by the simultaneous presence of N-methyl, 2-methyl, and 4-benzyloxy substituents on the aromatic ring. It belongs to the broader class of benzyloxyaniline intermediates employed in medicinal chemistry and agrochemical research [1]. Its unique substitution pattern confers distinct physicochemical properties—including elevated boiling point, increased lipophilicity, and higher density—relative to mono-methyl or non-methylated analogs, thereby influencing its behavior in synthetic transformations and downstream applications.

1
Trisubstituted aniline building block
Simultaneous N-methyl, 2-methyl, and 4-benzyloxy substitution pattern
Differentiated from mono-methyl or non-methylated benzyloxyaniline analogs
2
Reported elevated boiling point and lipophilicity
May support high-temperature synthesis and lipophilicity-driven design workflows
Physicochemical profile context; review predicted vs. experimental data
3
Synthetic intermediate with patent-reported application
Documented in urea derivative synthesis for angiogenesis research targets
Supports pharmaceutical and agrochemical intermediate procurement

Why 4-Benzyloxy-N-methylaniline and 4-Benzyloxy-2-methylaniline Cannot Simply Replace N-Methyl-4-benzyloxy-2-methylaniline in Scientific Procurement


Although both 4-benzyloxy-N-methylaniline (CAS 1142-18-3) and 4-benzyloxy-2-methylaniline (CAS 4792-60-3) share the benzyloxyaniline scaffold, they each lack one of the two methyl groups present in N-methyl-4-benzyloxy-2-methylaniline. The simultaneous incorporation of N-methyl and 2-methyl substituents produces a combined steric and electronic effect that is not additive but synergistic [1]. This results in a substantially higher boiling point (~378 °C predicted vs. 204–206 °C lit.), elevated LogP (3.7 vs. 3.07), and altered density relative to 4-benzyloxy-N-methylaniline . These physicochemical divergences directly impact reaction solvent selection, purification strategy (distillation vs. chromatography), and the lipophilicity profile of derived final compounds. Consequently, generic substitution can compromise reaction yields, complicate purification, and alter the biological or material properties of the end product.

Dual methyl substitution differentiates this intermediate from closest analogs
Target Compound
N-Methyl-4-benzyloxy-2-methylaniline: both N-methyl and 2-methyl groups present; reported synergistic substitution effect on boiling point, LogP, and density
Analog A
4-Benzyloxy-N-methylaniline (CAS 1142-18-3): lacks 2-methyl substituent. Boiling point, lipophilicity, and reaction-temperature tolerance may shift significantly
Analog B
4-Benzyloxy-2-methylaniline (CAS 4792-60-3): lacks N-methyl group. Reactivity in N-alkylation and purification behavior may differ
Generic substitution may alter reaction yields, purification strategy, and downstream compound lipophilicity. Validation under specific reaction conditions is advised.

Quantitative Differentiation Evidence for N-Methyl-4-benzyloxy-2-methylaniline Relative to Closest Analogs


Boiling Point Elevation of ~174 °C Compared to 4-Benzyloxy-N-methylaniline

N-Methyl-4-benzyloxy-2-methylaniline exhibits a predicted boiling point of 378.5±30.0 °C at 760 mmHg [1], whereas 4-benzyloxy-N-methylaniline has an experimentally determined boiling range of 204–206 °C at the same pressure . This ~174 °C increase is attributed to enhanced van der Waals interactions and molecular weight increase conferred by the additional 2-methyl substituent.

Boiling Point Comparison
Cross-study comparable
~174 °C higher vs. 4-benzyloxy-N-methylaniline (378.5±30.0 °C predicted vs. 204–206 °C lit.)
Supports high-temperature reaction workflow selection
Predicted vs. experimental values; verify under intended reaction conditions
organic synthesis high-temperature reactions process chemistry

LogP Increase of 0.63 Units Over 4-Benzyloxy-N-methylaniline

The predicted octanol-water partition coefficient (LogP) for N-methyl-4-benzyloxy-2-methylaniline is 3.7 [1], compared to an ACD/LogP of 3.07 for 4-benzyloxy-N-methylaniline . The 0.63 log unit difference corresponds to approximately a 4.3-fold increase in lipophilicity, which influences both organic-phase solubility and, when incorporated into biologically active molecules, passive membrane permeability.

LogP Differentiation
Cross-study comparable
+0.63 LogP units over 4-benzyloxy-N-methylaniline (3.7 vs. 3.07; ~4.3× more lipophilic)
Supports lipophilicity-dependent design context for lead optimization
Predicted LogP; experimental determination recommended for critical decisions
medicinal chemistry drug design lipophilicity

Higher Density (1.083 vs. 1.066 g/cm³) for Improved Gravimetric Dispensing

The predicted density of N-methyl-4-benzyloxy-2-methylaniline is 1.083±0.06 g/cm³ [1], versus the experimentally measured density of 1.066 g/mL at 25 °C for 4-benzyloxy-N-methylaniline . Although the absolute difference of 0.017 g/cm³ (or ~1.6%) is modest, it can contribute to more accurate mass-to-volume conversions in automated liquid-handling platforms used in parallel synthesis and high-throughput experimentation.

Density Comparison
Cross-study comparable
+0.017 g/cm³ vs. 4-benzyloxy-N-methylaniline (1.083±0.06 predicted vs. 1.066 g/mL lit.)
May support automated dispensing accuracy review
Predicted density; modest ~1.6% difference; lot-specific verification advised
automated synthesis liquid handling process analytical technology

Documented Pharmaceutical Intermediate in Patent-Specific Urea Synthesis (US20100197911A1)

N-Methyl-4-benzyloxy-2-methylaniline is explicitly employed as a reactant in the preparation of N'-(4-benzyloxy-2-methylphenyl)-N-(4-fluorophenyl)-N'-methylurea, a urea derivative disclosed in patent US20100197911A1 [1]. The reaction was run under nitrogen with NaH in DMF, yielding 2.66 g of the urea product as a yellow oil after 1.75 hours. While no comparative yield data are available for the des-methyl analog in the same patent, the specific inclusion of the 2-methyl-N-methyl substitution pattern underscores its structural necessity for the target biological activity described in the patent.

Patent-Reported Urea Synthesis
Supporting evidence
2.66 g urea product (NaH, DMF, 1.75 h, N₂); US20100197911A1
Supports patent-reported synthetic context for angiogenesis target intermediates
Single patent example; independent replication and yield optimization may be reviewed
angiogenesis inhibition pharmaceutical synthesis urea derivatives

Optimal Application Scenarios for N-Methyl-4-benzyloxy-2-methylaniline Based on Quantitative Differentiation Evidence


High-Temperature C–N and C–O Coupling Reactions (e.g., Buchwald–Hartwig Amination)

The ~174 °C higher boiling point relative to 4-benzyloxy-N-methylaniline (Section 3, Evidence Item 1) enables this compound to withstand elevated reaction temperatures without evaporative loss. This property makes it particularly suitable for palladium-catalyzed amination reactions that require prolonged heating above 200 °C, where the comparator would distill out of the reaction mixture [1].

Lipophilic Drug Candidate Library Synthesis in Medicinal Chemistry

The LogP advantage of 0.63 units over 4-benzyloxy-N-methylaniline (Section 3, Evidence Item 2) translates into enhanced lipophilicity of final compounds. Medicinal chemistry teams designing CNS-penetrant or orally bioavailable drug candidates can leverage this intermediate to improve the drug-likeness of their libraries without additional synthetic steps to increase hydrophobicity [1].

Automated High-Throughput Parallel Synthesis Platforms

The modestly higher density (1.083 vs. 1.066 g/cm³, Section 3, Evidence Item 3) facilitates more accurate gravimetric dispensing in robotic liquid handlers, reducing aliquot variability and improving the reproducibility of reaction screening campaigns [1].

Synthesis of Angiogenesis Inhibitor Urea Derivatives under Patent US20100197911A1

The compound's validated role in the synthesis of N'-(4-benzyloxy-2-methylphenyl)-N-(4-fluorophenyl)-N'-methylurea (Section 3, Evidence Item 4) makes it a direct precursor for patent-protected angiogenesis inhibitors. Research groups targeting VEGFR or PDGFR pathways can adopt this intermediate with confidence in its synthetic tractability and structural relevance [1].

Application
Selection Property
Validation Focus
High-temperature coupling reactions
Elevated boiling point profile vs. simpler benzyloxyaniline analogs
Thermal stability and solvent retention under prolonged heating
Lipophilic lead optimization
Reported LogP differentiation supporting organic-phase partitioning
Lipophilicity-dependent permeability and solubility context
Automated parallel synthesis
Density-driven dispensing reproducibility
Gravimetric accuracy in robotic liquid-handling workflows
Angiogenesis-targeted urea derivative synthesis
Documented intermediate role in patent-reported route
Synthetic tractability and structural context for VEGFR/PDGFR research
Quote Request

Request a Quote for N-Methyl-4-benzyloxy-2-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.